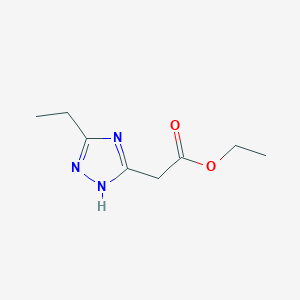

ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate

描述

Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound that belongs to the class of 1,2,4-triazole derivatives.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1,2,4-triazole with ethyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .

化学反应分析

Types of Reactions

Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives .

科学研究应用

Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activities. Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate may exhibit significant antifungal effects due to its structural components that allow it to interact with fungal enzymes and pathways. Research indicates that triazoles can inhibit the enzyme lanosterol demethylase, which is crucial in ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.

Case Study:

A study conducted by Yang and Bao (2020) demonstrated that triazole derivatives showed potent antifungal activity against various fungal strains. This compound could be evaluated similarly for its efficacy against common pathogens like Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

The antibacterial potential of this compound is also notable. Triazole compounds have been shown to exhibit activity against a range of bacteria due to their ability to inhibit bacterial enzymes.

Data Table: Antibacterial Efficacy Comparison

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Fluconazole | Escherichia coli | 0.5 μg/mL |

| Itraconazole | Pseudomonas aeruginosa | 0.25 μg/mL |

Herbicidal Activity

The compound's structural characteristics suggest potential herbicidal applications. Triazole derivatives are known to interfere with plant growth regulators and metabolic pathways in plants.

Research Findings:

Studies indicate that triazole-based herbicides can effectively control weed populations by inhibiting specific biosynthetic pathways essential for plant growth . this compound could be synthesized and tested for its herbicidal properties against common agricultural weeds.

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers due to its reactive functional groups. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties.

Example Application:

Research has shown that polymers containing triazole moieties exhibit improved resistance to heat and chemicals . This makes them suitable for applications in coatings and adhesives.

作用机制

The mechanism of action of ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, leading to the inhibition of enzymes or receptors involved in disease pathways. This interaction can result in the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .

相似化合物的比较

Similar Compounds

- Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

- Ethyl 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate

- Ethyl 2-(4-phenyl-1H-1,2,4-triazol-1-yl)acetate

Uniqueness

Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate is unique due to the presence of the ethyl group at the 3-position of the triazole ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other triazole derivatives .

生物活性

Introduction

Ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including synthesis methods, biological assays, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 181.20 g/mol |

| Solubility | Soluble in organic solvents like DMSO and methanol |

The compound features an ethyl acetate moiety linked to a 1,2,4-triazole ring. The triazole ring is significant for its ability to interact with various biological targets.

Antifungal and Antibacterial Properties

Triazole derivatives are widely recognized for their antifungal properties. This compound may exhibit antifungal activity similar to other triazole compounds such as fluconazole and itraconazole. In vitro studies have shown that triazoles can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. The mechanism often involves the inhibition of cytochrome P450 enzymes (CYP51), which are crucial for ergosterol production.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds containing triazole rings have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the triazole moiety enhances the interaction with cellular targets involved in cancer progression. This compound's structural modifications may confer unique properties that warrant further investigation into its anticancer efficacy .

Enzyme Inhibition

Enzyme inhibition studies have indicated that triazole derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. For example, certain triazole compounds have shown higher inhibitory activity compared to standard drugs like galantamine . The SAR analysis suggests that modifications on the triazole ring can significantly influence inhibitory potency.

Study on Antifungal Activity

A study conducted by Saadeh et al. assessed various triazole derivatives for their antifungal activity against Candida species. This compound was included in the screening process and exhibited promising results against specific strains of fungi. The compound's efficacy was compared with established antifungals like fluconazole and showed comparable or enhanced activity against resistant strains .

Anticancer Research

In another research effort focused on anticancer properties, this compound was tested against breast cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest that this triazole derivative could be a candidate for further development as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural variations within the triazole ring and substituents attached to it. A comprehensive SAR analysis indicates that:

- Substituent Positioning : The position of substituents on the triazole ring can significantly affect biological activity.

- Functional Groups : The presence of electron-donating or electron-withdrawing groups alters binding affinity to target enzymes.

- Chain Length : Variations in alkyl chain length attached to the triazole ring influence solubility and bioavailability.

属性

IUPAC Name |

ethyl 2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-6-9-7(11-10-6)5-8(12)13-4-2/h3-5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLLRJXYCKYPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=N1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269617 | |

| Record name | Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100187-11-9 | |

| Record name | Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100187-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-ethyl-1H-1,2,4-triazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。